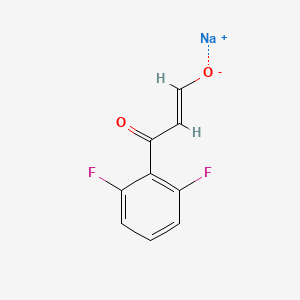

sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photodimerization in Solid State

Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate undergoes photodimerization upon exposure to light at a wavelength of 300 nm in the crystalline solid state. This process results in the formation of a syn-head-to-head photodimer known as β-truxinic . This reaction is significant in the field of photochemistry and can be utilized in the development of new materials with unique optical properties.

Antiproliferative Activity

This compound has demonstrated antiproliferative activity in vitro against certain cancer cell lines, such as HT29 (human colorectal cancer) and SGC7901 (human gastric cancer cells) . Its ability to inhibit cell proliferation makes it a potential candidate for further research in cancer treatment.

Antimicrobial Properties

Chalcone derivatives, to which this compound belongs, are known to possess antimicrobial properties. They have been studied for their antibiotic , antifungal , and antiviral activities, including anti-HIV properties . This broad spectrum of antimicrobial action makes them valuable for pharmaceutical applications.

Anti-inflammatory and Anti-arthritic Effects

The compound has shown potential as an anti-inflammatory agent due to its ability to inhibit the production of nitric oxide with a calcium-dependent metabolism . Additionally, it can act as an antiarthritic, providing a new avenue for the treatment of inflammatory diseases.

Antimitotic and Cytotoxic Effects

Fluorinated chalcones, including Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate, produce inhibition of tubulin polymerization. This effect is crucial for antimitotic activity, which can compromise tumor formation and is therefore of great interest in oncology .

Antioxidant Character

Chalcones are also recognized for their antioxidant character. The antioxidant properties of these compounds can vary, but they play a significant role in protecting cells from oxidative stress . This characteristic is beneficial for developing treatments for diseases caused by oxidative damage.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and its use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by various factors, including its chemical structure and the physiological conditions of the body .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate. For instance, the compound’s photoactivity is inhibited in a close-packed lattice, but it is photoactive in solution . Additionally, safety data suggests that the compound should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2.Na/c10-6-2-1-3-7(11)9(6)8(13)4-5-12;/h1-5,12H;/q;+1/p-1/b5-4+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLUAOQVJIULLT-FXRZFVDSSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C=C[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C(=O)/C=C/[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2920619.png)

![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)

![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)

![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)

![methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2920641.png)